8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include a 3-(benzyloxy)phenyl substituent at position 8 and methyl groups at positions 1 and 2.
Properties
IUPAC Name |
2,4-dimethyl-6-(3-phenylmethoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)25(2)22(24)29)27-12-11-26(21(27)23-19)16-9-6-10-17(13-16)30-14-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYBVCLCKNUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Cyclization to Form the Imidazo[2,1-f]purine Core: The benzyloxyphenyl intermediate is then subjected to cyclization reactions with appropriate reagents to form the imidazo[2,1-f]purine core.
Introduction of Methyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Methyl groups at positions 1 and 3 are conserved across analogs to block metabolic degradation, as seen in AZ-853 and Compound 5 .
Activity Trends :
- PDE Inhibition : Compound 5 () demonstrates that elongated alkyl chains (e.g., butyl) enhance PDE10A affinity, suggesting the target compound’s benzyloxy group may favor PDE4B selectivity due to aromatic interactions .
- 5-HT1A Receptor Modulation : AZ-853’s piperazine-butyl substituent enables strong agonism, whereas the target compound’s benzyloxy group may shift activity toward antagonism or partial agonism .
Therapeutic Potential: Antidepressant Effects: The target compound’s benzyloxy group lacks the fluorophenyl moiety of AZ-853 but retains sufficient lipophilicity for CNS activity . Anticancer/Anti-inflammatory Activity: Analogous to ’s TGF-β inhibitor, the benzyloxy group could similarly modulate TGF-β signaling .
Biological Activity
The compound 8-(3-(benzyloxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This structure features a benzyloxy group and an imidazo[2,1-f]purine core, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
- Anticonvulsant Activity : The compound exhibits anticonvulsant properties similar to other imidazoles. It has been tested in models such as pentylenetetrazole (PTZ) and maximal electroshock (MES), demonstrating significant protective effects against seizures. For instance, related compounds in the imidazole class showed effective doses (ED50) ranging from 11.4 to 39.4 mg/kg in animal models .
- Antiviral Potential : Preliminary studies suggest that derivatives of imidazopurines can inhibit viral replication. The mechanism often involves interference with viral polymerases or other essential viral enzymes. Some related compounds have shown IC50 values in the low micromolar range against various viruses .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- GABA Receptor Modulation : Similar compounds have been shown to modulate GABA receptors, enhancing inhibitory neurotransmission and providing anticonvulsant effects .
- Enzyme Inhibition : The imidazopurine scaffold is known to interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes essential for pathogen survival.
Case Studies
Several studies have highlighted the efficacy of imidazopurines in treating neurological disorders and viral infections:
- Anticonvulsant Efficacy : A study reported that a closely related compound achieved an ED50 of 15.2 mg/kg in PTZ models, with a protective index (PI) greater than 13, indicating a favorable safety profile .
- Antiviral Activity : In vitro assays demonstrated that certain imidazopurine derivatives significantly reduced viral load in infected cell lines, suggesting potential for further development as antiviral agents .
Data Table: Biological Activity Summary
| Activity Type | Model/Assay | Effective Dose (ED50) | Protective Index (PI) |
|---|---|---|---|
| Anticonvulsant | PTZ | 15.2 mg/kg | >13 |
| Anticonvulsant | MES | 39.4 mg/kg | >31.6 |
| Antiviral | Viral Load Reduction | <0.35 μM | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
